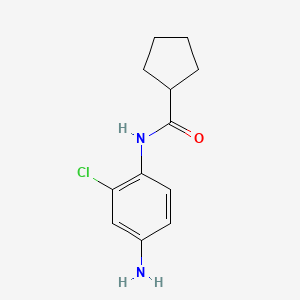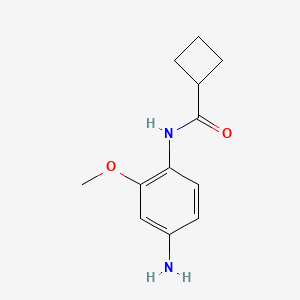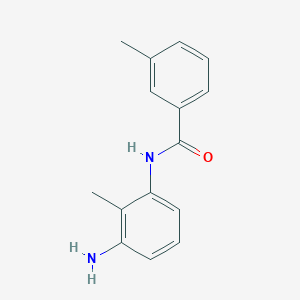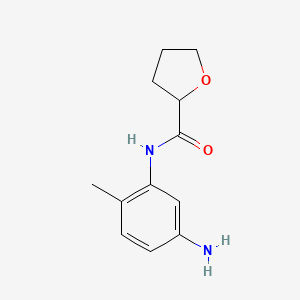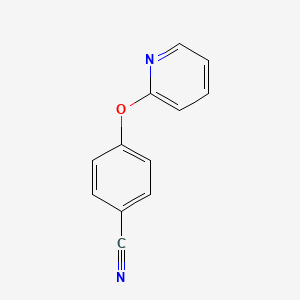
4-(Pyridin-2-yloxy)benzonitrile
概要
説明
The compound "4-(Pyridin-2-yloxy)benzonitrile" is a chemical entity that has been the subject of various studies due to its potential applications in different fields of chemistry. Although the provided papers do not directly discuss "4-(Pyridin-2-yloxy)benzonitrile", they do provide insights into related compounds and their properties, which can be useful in understanding the chemistry of similar nitrile and pyridine derivatives.
Synthesis Analysis
The synthesis of related compounds often involves the treatment of certain precursors with derivatives of benzonitrile or pyridine. For instance, the synthesis of a series of benzonitrile and pyridine adducts was achieved by treating bis(pentafluorophenyl)zinc with benzonitrile or pyridine derivatives . Another study reported the synthesis of a novel pyridine-containing aromatic dianhydride monomer from the nitro displacement of 4-nitrophthalonitrile . These methods could potentially be adapted for the synthesis of "4-(Pyridin-2-yloxy)benzonitrile".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which revealed distorted tetrahedral geometries for the synthesized adducts . Similarly, single-crystal X-ray analysis of certain benzonitrile derivatives showed non-planar unsymmetrical bent structures . These findings suggest that "4-(Pyridin-2-yloxy)benzonitrile" may also exhibit interesting structural features.
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives has been explored in various studies. For example, the photochemical addition of a dipole to a pyridine derivative yielded pyrroline and pyrrolidine derivatives . Another study reported the synthesis of a heterocyclic compound through a one-pot reaction involving a pyridin-2-yl derivative . These reactions highlight the potential chemical versatility of "4-(Pyridin-2-yloxy)benzonitrile".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, polyimides derived from pyridine dianhydride monomers exhibited good solubility, thermal stability, and mechanical properties . Luminescent benzonitrile derivatives with pyridine and alkoxy benzene rings showed promising photophysical properties . These studies provide a basis for predicting the properties of "4-(Pyridin-2-yloxy)benzonitrile".
Relevant Case Studies
科学的研究の応用
Photophysical Properties and Liquid Crystalline Behavior
Ahipa et al. (2014) synthesized a series of luminescent compounds including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which exhibited potential as mesogens. These compounds, characterized by their bent-core structures and comprising methoxy pyridine, benzonitrile, and alkoxy benzene ring systems, showed unique liquid crystalline behaviors. Compounds with shorter alkoxy chain lengths displayed the nematic phase, while those with longer chains exhibited the orthorhombic columnar phase. Optical studies indicated that these compounds are strong blue emitters, with absorption and emission bands in specific ranges, suggesting their utility in optoelectronic applications. The electrochemical study of one such compound revealed a band gap of 1.89 eV, highlighting its potential as an electronic material. The study also included density functional theory (DFT) calculations to confirm the optimized geometry and electronic absorption of these compounds (Ahipa et al., 2014).
Antitumor Activity and DNA Binding
Bera et al. (2021) explored the synthesis and structure of a new thiazole–pyridine anchored NNN donor ligand and its cobalt(II) complex, revealing significant antitumor activity against U937 cancer cells. The study provided insights into the complex's ability to intercalate with DNA, suggesting a mechanism for its antitumor effects. This research underscores the potential of 4-(Pyridin-2-yloxy)benzonitrile derivatives in the development of new anticancer agents (Bera et al., 2021).
Safety And Hazards
特性
IUPAC Name |
4-pyridin-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAOOXNUVKQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594585 | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzonitrile | |
CAS RN |
270260-33-8 | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




